4-[4-[4-(Furo[3,2-c]pyridin-4-yl)piperazin-1-yl]butyl]-3,5-morpholinedione
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Overview
Description
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- is a complex organic compound that features a morpholinedione core linked to a furo-pyridine-piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- typically involves multiple steps, starting with the preparation of the morpholinedione core. This can be achieved through the cyclization of diglycolic acid or its anhydride . The furo-pyridine-piperazine moiety is synthesized separately, often involving the cyclization of appropriate precursors under acidic or basic conditions . The final step involves linking the two moieties through a butyl chain, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- can undergo various chemical reactions, including:
Oxidation: The furo-pyridine moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides of the furo-pyridine moiety, while reduction can produce various reduced derivatives .
Scientific Research Applications
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Morpholine-3,5-dione: A simpler analog that lacks the furo-pyridine-piperazine moiety.
Furo[3,2-c]pyridine derivatives: Compounds that share the furo-pyridine core but differ in their substituents.
Uniqueness
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- is unique due to its combination of a morpholinedione core with a furo-pyridine-piperazine moiety. This structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications .
Properties
CAS No. |
106260-91-7 |
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Molecular Formula |
C19H24N4O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-[4-(4-furo[3,2-c]pyridin-4-ylpiperazin-1-yl)butyl]morpholine-3,5-dione |
InChI |
InChI=1S/C19H24N4O4/c24-17-13-26-14-18(25)23(17)7-2-1-6-21-8-10-22(11-9-21)19-15-4-12-27-16(15)3-5-20-19/h3-5,12H,1-2,6-11,13-14H2 |
InChI Key |
QBICJHHCQYFVMI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCCN2C(=O)COCC2=O)C3=NC=CC4=C3C=CO4 |
Canonical SMILES |
C1CN(CCN1CCCCN2C(=O)COCC2=O)C3=NC=CC4=C3C=CO4 |
106260-91-7 | |
Origin of Product |
United States |
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